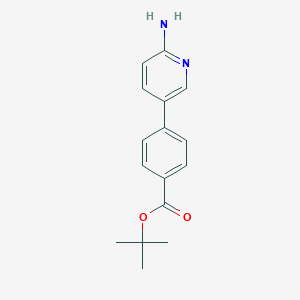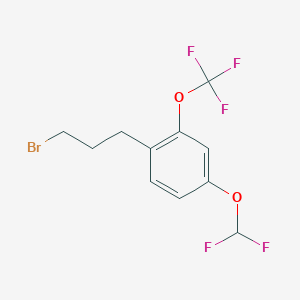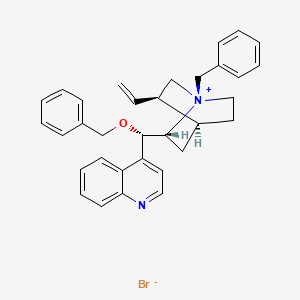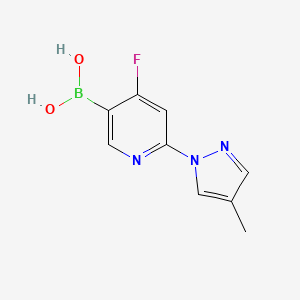
(4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the coupling of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluoro and pyrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while substitution reactions could introduce new functional groups onto the pyridine ring .
科学研究应用
Chemistry: In organic synthesis, (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is used as a building block for creating more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development .
Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
作用机制
The mechanism of action of (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluoro and pyrazole groups contribute to the compound’s overall reactivity and specificity .
相似化合物的比较
- (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine
- 4-Fluorophenylboronic acid
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: What sets (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups provides distinct reactivity and interaction profiles, making it particularly valuable in specialized applications .
属性
分子式 |
C9H9BFN3O2 |
|---|---|
分子量 |
221.00 g/mol |
IUPAC 名称 |
[4-fluoro-6-(4-methylpyrazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-3-13-14(5-6)9-2-8(11)7(4-12-9)10(15)16/h2-5,15-16H,1H3 |
InChI 键 |
ZAKCBOQQSKIHQM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1F)N2C=C(C=N2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



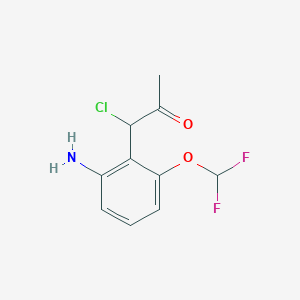
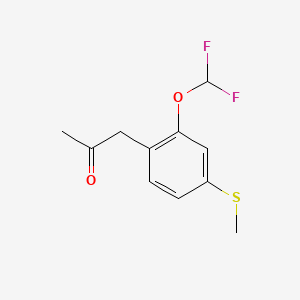


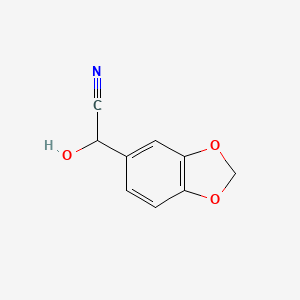
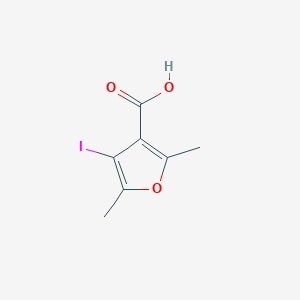
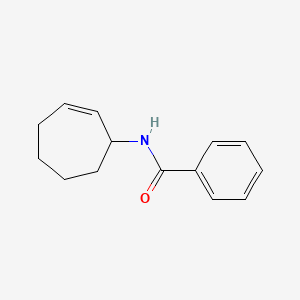
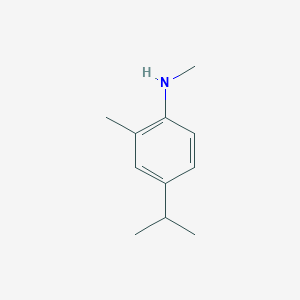
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
